molecular formula C13H15N3O5S B11296117 N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11296117
M. Wt: 325.34 g/mol
InChI Key: KIFZPDHFAHQTOQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydroxy group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a suitable diketone or ketoester under acidic or basic conditions to form the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O5S/c1-3-21-10-7-5-4-6-9(10)16-22(19,20)11-8(2)14-13(18)15-12(11)17/h4-7,16H,3H2,1-2H3,(H2,14,15,17,18)

InChI Key

KIFZPDHFAHQTOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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